molecular formula C10H8N4O3S B10784718 (5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid

(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid

Cat. No.: B10784718
M. Wt: 264.26 g/mol
InChI Key: DFFVJNWUKHDODC-MEHWWPQUSA-N
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Description

(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid is a synthetic compound belonging to the penem class of antibiotics This compound is characterized by its unique structure, which includes a penem core and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the penem core and the introduction of the triazole moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the penem core.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the penem core, while substitution reactions can introduce various functional groups onto the triazole moiety.

Scientific Research Applications

(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: It is explored for its potential use as an antibiotic, particularly against resistant bacterial strains.

    Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of (5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid involves its interaction with specific molecular targets. The compound binds to bacterial enzymes, inhibiting their function and leading to the disruption of essential cellular processes. This results in the bactericidal effect observed with this compound. The molecular pathways involved include the inhibition of cell wall synthesis and interference with protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another β-lactam antibiotic with a similar core structure but different side chains.

    Cephalosporins: These compounds also belong to the β-lactam class but have a different core structure compared to penems.

    Carbapenems: Structurally similar to penems but with broader antimicrobial activity.

Uniqueness

(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid is unique due to its triazole moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and spectrum of activity compared to other β-lactam antibiotics.

Properties

Molecular Formula

C10H8N4O3S

Molecular Weight

264.26 g/mol

IUPAC Name

(5R,6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C10H8N4O3S/c1-13-3-5(11-12-13)2-6-8(15)14-7(10(16)17)4-18-9(6)14/h2-4,9H,1H3,(H,16,17)/b6-2-/t9-/m1/s1

InChI Key

DFFVJNWUKHDODC-MEHWWPQUSA-N

Isomeric SMILES

CN1C=C(N=N1)/C=C/2\[C@@H]3N(C2=O)C(=CS3)C(=O)O

Canonical SMILES

CN1C=C(N=N1)C=C2C3N(C2=O)C(=CS3)C(=O)O

Origin of Product

United States

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